molecular formula C39H58N10O8 B037741 Endothelin (16-21) amide CAS No. 122855-39-4

Endothelin (16-21) amide

Katalognummer: B037741
CAS-Nummer: 122855-39-4
Molekulargewicht: 794.9 g/mol
InChI-Schlüssel: FWVZHRHXIMSTNH-IVGDYKFASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Endothelin (16-21) amide, also known as this compound, is a useful research compound. Its molecular formula is C39H58N10O8 and its molecular weight is 794.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Intercellular Signaling Peptides and Proteins - Endothelins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Endothelin peptides, particularly endothelin-1, interact with two primary receptors: ETA and ETB. The (16-21) fragment has been studied for its selective activity towards these receptors, providing insights into the structure–activity relationships (SAR) that dictate its biological effects.

  • Vasoconstriction : Research indicates that the C-terminal residues (16-21) of endothelin are crucial for its vasoconstrictive activity. Studies have shown that modifications in this region can enhance or diminish receptor binding and activation .
  • Receptor Selectivity : The (16-21) amide fragment has been used to develop selective agonists for the ETA receptor. For instance, truncated analogues have demonstrated varying degrees of potency in activating ETA receptors while exhibiting minimal activity on ETB receptors, highlighting its potential for targeted therapeutic interventions .

Structural Insights

Understanding the conformation and structural dynamics of endothelin (16-21) amide is essential for optimizing its pharmacological properties.

  • Conformational Studies : NMR spectroscopy has revealed that the peptide can adopt an α-helical conformation under specific solvent conditions. This structural characteristic is pivotal in determining the peptide's interaction with receptors and its overall biological activity .
  • Molecular Modeling : Computational studies have been employed to predict how modifications to the (16-21) sequence affect its binding affinity and efficacy at both ETA and ETB receptors. These models help in designing more effective endothelin analogues with improved therapeutic profiles .

Therapeutic Applications

The unique properties of this compound make it a candidate for various therapeutic applications:

  • Cardiovascular Diseases : Given its role in vasoconstriction, this compound analogues are being investigated for their potential to treat conditions such as hypertension and heart failure by selectively modulating endothelin receptor activity .
  • Cancer Therapy : Endothelins are implicated in tumor growth and metastasis. Targeting endothelin receptors with specific agonists or antagonists derived from the (16-21) sequence may provide new avenues for cancer treatment by inhibiting tumor-induced angiogenesis .

Case Studies

Several studies have documented the applications of this compound in preclinical settings:

StudyFocusFindings
Saeki et al., 1992Structure–Activity RelationshipIdentified critical residues in the C-terminal region affecting biological activity .
Forest et al., 2003Agonist DevelopmentDeveloped selective ETA agonists showing significant bioactivity with truncated analogues .
Recent NMR StudiesConformational AnalysisDemonstrated α-helical formation in specific solvent conditions, crucial for receptor interaction .

Eigenschaften

CAS-Nummer

122855-39-4

Molekularformel

C39H58N10O8

Molekulargewicht

794.9 g/mol

IUPAC-Name

(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C39H58N10O8/c1-7-21(5)32(38(56)45-28(34(41)52)14-23-17-43-27-12-10-9-11-25(23)27)49-39(57)33(22(6)8-2)48-37(55)30(16-31(50)51)47-36(54)29(13-20(3)4)46-35(53)26(40)15-24-18-42-19-44-24/h9-12,17-22,26,28-30,32-33,43H,7-8,13-16,40H2,1-6H3,(H2,41,52)(H,42,44)(H,45,56)(H,46,53)(H,47,54)(H,48,55)(H,49,57)(H,50,51)/t21-,22-,26-,28-,29-,30-,32-,33-/m0/s1

InChI-Schlüssel

FWVZHRHXIMSTNH-IVGDYKFASA-N

SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CN=CN3)N

Isomerische SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CN=CN3)N

Kanonische SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CN=CN3)N

Key on ui other cas no.

122855-39-4

Sequenz

HLDIIW

Synonyme

endothelin (16-21) amide

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.